4-methoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Description
4-methoxy-N-(4-(2-oxo-2-((pyridin-3-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antioxidant Activities
Compounds with structures similar to the one have been studied for their antioxidant properties. These studies involve tests like total antioxidant capacity, free radical scavenging, and metal chelating activity tests .
Antiviral Therapeutics
Five-membered heteroaryl amines, which are structurally related to your compound, have shown antiviral activity against viruses such as Newcastle disease virus. These compounds are considered potential leads for antiviral drug development .
Anti-HIV Activity
Indole derivatives, which share some structural similarities with your compound, have been synthesized and screened for anti-HIV activity against different strains of HIV in infected cells .
Anti-fibrotic Activities
Some compounds with pyridinyl groups have been found to exhibit anti-fibrotic activities, which could be a potential application for your compound as well .
Synthesis, characterization, antioxidant, and antibacterial activities… Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5… A brief review of the biological potential of indole derivatives Molecules | Free Full-Text | Synthesis of Novel 2-(Pyridin-2-yl… - MDPI
properties
IUPAC Name |
4-methoxy-N-[4-[2-oxo-2-(pyridin-3-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-26-16-6-4-14(5-7-16)18(25)23-19-22-15(12-27-19)9-17(24)21-11-13-3-2-8-20-10-13/h2-8,10,12H,9,11H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTWKCGBZYMNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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